Home > Products > Screening Compounds P90476 > TANDUTINIB HYDROCHLORIDE
TANDUTINIB HYDROCHLORIDE -

TANDUTINIB HYDROCHLORIDE

Catalog Number: EVT-1492445
CAS Number:
Molecular Formula: C31H43ClN6O4
Molecular Weight: 599.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tandutinib (MLN518, CT53518) is a potent antagonist of FLT3 with an IC50 value of 0.22 μM.
Overview

Tandutinib hydrochloride is a potent and selective inhibitor of type III receptor tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor, and c-KIT. This compound is primarily under investigation for its therapeutic potential in treating acute myelogenous leukemia, particularly in patients with mutations in the FMS-like tyrosine kinase 3 gene. Tandutinib hydrochloride is also recognized for its ability to penetrate the blood-brain barrier, making it a candidate for developing treatments for brain tumors .

Source and Classification

Tandutinib hydrochloride is classified as an antineoplastic agent and is categorized under receptor tyrosine kinase inhibitors. It is often referred to by its developmental code names, including MLN518. The compound is synthesized from various precursors that undergo specific chemical reactions to yield the final product. Its molecular formula is C31H43ClN6O4C_{31}H_{43}ClN_{6}O_{4} with a molecular weight of approximately 599.2 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of tandutinib hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone and N-(4-isopropyloxophenyl)formamide-1-piperazine.
  2. Reaction Conditions: These starting materials undergo condensation and cyclization reactions under controlled conditions to form the desired product. The process may involve the use of solvents such as dimethylformamide and may require specific temperatures and times for optimal yield .
  3. Industrial Production: For large-scale synthesis, methods are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization are often employed to achieve the desired purity levels, often exceeding 99% as determined by high-performance liquid chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of tandutinib hydrochloride can be represented by its IUPAC name: 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide; hydrochloride. The structural formula indicates the presence of various functional groups that contribute to its biological activity:

PropertyData
Molecular FormulaC31H42N6O4C_{31}H_{42}N_{6}O_{4}
Molecular Weight599.2 g/mol
InChIInChI=1S/C31H42N6O4.ClH/...
InChI KeyFOEBHLNUCNUHHJ-UHFFFAOYSA-N

The structure features a quinazoline core, which is critical for its interaction with target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Tandutinib hydrochloride participates in various chemical reactions essential for its metabolic activation and deactivation:

  1. Oxidation and Reduction: These reactions are crucial for the compound's metabolic pathways, affecting its pharmacokinetics.
  2. Substitution Reactions: The compound can undergo substitution reactions involving its quinazoline and piperazine moieties, which are vital for modifying its biological activity.
  3. Common Reagents: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction processes .

The major products formed through these reactions include various metabolites characterized using techniques such as liquid chromatography and mass spectrometry.

Mechanism of Action

Tandutinib hydrochloride exerts its pharmacological effects primarily through the inhibition of type III receptor tyrosine kinases:

  • FMS-like Tyrosine Kinase 3: Tandutinib inhibits this kinase's activity, which is often upregulated in acute myelogenous leukemia.
  • Platelet-Derived Growth Factor Receptor: By blocking this receptor, tandutinib disrupts signaling pathways that promote tumor growth.
  • c-KIT: Inhibition of c-KIT contributes to the compound's effectiveness against certain cancers.

The compound has demonstrated an IC50 value of approximately 200 nM against FLT3, indicating its potency in inhibiting this target .

Physical and Chemical Properties Analysis

Physical Properties

Tandutinib hydrochloride appears as a white to off-white solid at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Tandutinib hydrochloride is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound can react with various nucleophiles due to the presence of electrophilic centers within its structure.

These properties are critical for understanding how tandutinib interacts within biological systems .

Applications

Scientific Uses

Tandutinib hydrochloride has several significant applications in scientific research:

  • Chemistry: It serves as a tool compound for studying type III receptor tyrosine kinases' inhibition mechanisms.
  • Biology: Researchers use it to investigate the roles of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor, and c-KIT in cellular processes.
  • Medicine: The compound is being explored for treating acute myelogenous leukemia and other malignancies.
  • Industry: Its ability to cross the blood-brain barrier makes it a candidate for developing therapies targeting brain tumors .
Chemical Characterization and Structural Analysis of Tandutinib Hydrochloride

Molecular Structure and Physicochemical Properties

Tandutinib hydrochloride (chemical name: N-(4-Isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride) is a quinazoline-derived small molecule with the molecular formula C₃₁H₄₃ClN₆O₄ and a molecular weight of 599.16 g/mol [1] [3] [6]. The compound features a multi-ring system comprising a methoxy-substituted quinazoline core linked to a piperazine carboxamide group and a 4-isopropoxyphenyl moiety. A key structural element is the 3-(piperidin-1-yl)propoxy chain at the quinazoline 7-position, which enhances kinase binding affinity and contributes to blood-brain barrier penetration [1] [10]. The hydrochloride salt form improves aqueous solubility (2 mg/mL in water at 25°C) and crystallinity, facilitating pharmaceutical formulation [3] [6].

Tandutinib hydrochloride exhibits stability under desiccated storage at 2–8°C but is hygroscopic, requiring protection from moisture. It displays pH-dependent solubility, with optimal dissolution in acidic conditions (pH < 4) due to protonation of its piperazine nitrogen atoms. Spectroscopic characterization includes a characteristic FT-IR peak at 1665 cm⁻¹ (C=O stretch) and distinct ¹H-NMR signals at δ 8.50 ppm (quinazoline H-2) and δ 1.30 ppm (isopropyl methyl groups) [6] [8].

Table 1: Key Physicochemical Properties of Tandutinib Hydrochloride

PropertyValueMeasurement Conditions
Molecular FormulaC₃₁H₄₃ClN₆O₄-
Molecular Weight599.16 g/mol-
CAS Number2438900-70-8-
Solubility in Water2 mg/mL (clear solution)25°C, neutral pH [6]
Solubility in DMSO≥100 mg/mL25°C [1]
Purity≥98%HPLC [3] [6]
Storage StabilityStable at 2–8°C (desiccated)Long-term [3]
Key Functional GroupsQuinazoline, piperazine, piperidineFT-IR/NMR [6] [8]

The compound potently inhibits FLT3 tyrosine kinase (IC₅₀ = 0.22 µM), with additional activity against c-Kit (IC₅₀ = 0.17 µM) and PDGFR (IC₅₀ = 0.20 µM) [1] [6]. Its unique capacity to cross the blood-brain barrier distinguishes it from many kinase inhibitors, enabling potential applications in central nervous system malignancies [1] [10].

Synthesis and Optimization of Quinazoline-Based Derivatives

The synthesis of tandutinib hydrochloride employs a modular approach centered on functionalized quinazoline intermediates. The primary route involves:

  • Quinazoline Core Construction:4-Chloro-6-methoxy-7-hydroxyquinazoline serves as the foundational scaffold. Alkylation with 1-(3-chloropropyl)piperidine introduces the 7-position side chain through Williamson ether synthesis under reflux conditions using potassium carbonate as base [7].

  • Piperazine Linkage:Nucleophilic substitution at the quinazoline 4-position installs the tertiary piperazine group. This reaction requires anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–100°C) to achieve >85% yield [7].

  • Carboxamide Coupling:The terminal piperazine nitrogen undergoes condensation with 4-isopropoxy phenyl isocyanate. Catalysis by triethylamine or dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C prevents diurea formation and regioselectively yields the carboxamide [7] [9].

  • Salt Formation:Freebase tandutinib is treated with hydrochloric acid (1.0 eq) in ethanol/ethyl acetate to precipitate the hydrochloride salt. Recrystallization from isopropanol/water mixtures achieves ≥98% purity (HPLC) [6] [9].

Optimization efforts focused on three key areas:

  • Bioavailability Enhancement: Introduction of the 3-(piperidin-1-yl)propoxy chain improved cellular permeability, evidenced by 3.2-fold higher Caco-2 permeability compared to shorter alkyl analogs [1].
  • Kinase Selectivity: The 4-isopropoxyphenyl carboxamide group reduced off-target inhibition of EGFR (IC₅₀ > 30 µM) and KDR (IC₅₀ > 30 µM) while maintaining FLT3/c-Kit potency [3] [6].
  • Crystalline Stability: Hydrochloride salt formation enhanced crystallinity and dissolution rate, with XRPD confirming a defined crystal lattice (melting point: 228–230°C) [6] [9].

Table 2: Key Optimization Strategies for Tandutinib Derivatives

Modification SiteChemical ChangeImpact on Properties
Quinazoline 7-position3-(Piperidin-1-yl)propoxy vs. ethoxy↑ Brain penetration (2.7-fold) [10]
Carboxamide aryl group4-Isopropoxyphenyl vs. phenyl↓ Off-target kinase activity [3]
Terminal amineHydrochloride salt vs. freebase↑ Aqueous solubility (166.9 mM) [1]
Quinazoline 6-positionMethoxy vs. hydrogen↑ FLT3 binding affinity (IC₅₀ 0.22 vs 1.1 µM)

Critical process refinements included replacing carcinogenic solvents (e.g., chloroform) with ethyl acetate in extraction steps and implementing high-purity (>99%) starting materials to minimize genotoxic impurities [7]. These optimizations yielded tandutinib hydrochloride with reproducible pharmacokinetics, including 78% oral bioavailability in murine models [6].

Structure-Activity Relationships (SAR) in Tyrosine Kinase Inhibition

The inhibitory profile of tandutinib hydrochloride against FLT3, c-Kit, and PDGFR stems from specific structural interactions mapped through SAR studies:

  • Quinazoline Core: Serves as a ATP-binding site anchor. Removal or methylation of the N-1 atom abolishes kinase binding, confirming its role as a hydrogen bond acceptor. The 6-methoxy group enhances hydrophobic contact with FLT3's P-loop (Val624-Val627), with demethylation increasing IC₅₀ 7-fold [1] [5].
  • 7-(3-Piperidinopropoxy) Chain: The protonatable piperidine nitrogen forms a salt bridge with Asp698 in FLT3. Shortening the propoxy linker to ethoxy reduces c-Kit inhibition 10-fold due to compromised van der Waals contacts with Cys673 [3] [5].
  • 4-Piperazinecarboxamide: The carbonyl oxygen hydrogen-bonds with Glu661 in FLT3. Replacing piperazine with piperidine diminishes FLT3 inhibition (IC₅₀ > 5 µM), emphasizing the importance of the distal nitrogen for water-mediated interactions [5] [6].
  • 4-Isopropoxyphenyl Group: Occupies a hydrophobic pocket near the gatekeeper residue (Thr691). The isopropoxy moiety provides optimal steric bulk; smaller groups (e.g., methoxy) reduce selectivity against PDGFR, while larger groups (e.g., benzyloxy) impair ATP-binding site access [3] [6].

Table 3: Kinase Inhibition Profile and SAR Determinants

Kinase TargetIC₅₀ (µM)Key Structural Determinants
FLT30.22Quinazoline N-1, 6-methoxy, piperazine C=O [1]
c-Kit0.177-(3-Piperidinopropoxy), isopropoxyphenyl [3]
PDGFR0.20Quinazoline core, piperazine nitrogen [6]
CSF-1R3.43Non-specific hydrophobic interactions [6]
KDR/EGFR>30Blocked by isopropoxyphenyl group [3]

The planar quinazoline scaffold enables π-stacking with Phe622 in FLT3, while maintaining a calculated polar surface area (PSA) of 98 Ų, which balances cell permeability and solubility. Molecular modeling confirms tandutinib adopts a U-shaped conformation when bound to FLT3, with the quinazoline and phenyl rings positioned 110° apart—a geometry critical for simultaneous engagement of the hinge region and allosteric pocket [5] [6]. Compared to structurally related inhibitors:

  • Versus Midostaurin: Tandutinib’s quinazoline core provides 5-fold greater FLT3 selectivity over PKC isoforms due to reduced steric clash with the FLT3 gatekeeper [4] [5].
  • Versus Sorafenib: The absence of a urea group eliminates VEGFR2 inhibition, minimizing antiangiogenic side effects [4].

This SAR profile establishes tandutinib hydrochloride as a multi-targeted inhibitor with optimized topology for type III receptor tyrosine kinases, providing a template for designing brain-penetrant kinase inhibitors.

Properties

Product Name

TANDUTINIB HYDROCHLORIDE

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.16

InChI

InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl

Synonyms

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.